molecular formula C19H20 B8378167 1,1-Diphenyl-1,6-heptadiene CAS No. 4165-82-6

1,1-Diphenyl-1,6-heptadiene

Cat. No. B8378167
M. Wt: 248.4 g/mol
InChI Key: MYRNEKRGKLPZGC-UHFFFAOYSA-N
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Patent
US04788368

Procedure details

In a reaction conducted in an analogous manner to Example 4, the reagent from Example 2 converted benzophenone into 1,1-diphenyl-1-heptene in a 71% yield. This product could easily be separated from reduction products by column chromatography on silica gel using hexane as the eluent, or even by simple distillation. This hydrocarbon was identified by spectral comparison with an authentic sample that was obtained by the partial reduction of known 1,1-diphenyl-1,6-heptadiene (J. J. Eisch et al., J. Am. Chem. Soc., 1979, 101: 1148).
[Compound]
Name
reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:15]1([C:21]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[CH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:15]1([C:21]([C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)=[CH:22][CH2:23][CH2:24][CH2:25][CH:26]=[CH2:27])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CCCCCC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This product could easily be separated from reduction products by column chromatography on silica gel
DISTILLATION
Type
DISTILLATION
Details
even by simple distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CCCCC=C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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